molecular formula C19H22ClN5O2 B14933144 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B14933144
M. Wt: 387.9 g/mol
InChI Key: ZPCSRMKKVSXTCH-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide typically involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key steps in the synthesis include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular pathways involved are still under investigation, but docking studies have shown promising interactions with various biological targets .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used to treat angina pectoris.

    Ranolazine: Another piperazine derivative used for chronic angina.

    Aripiprazole: An antipsychotic medication with a piperazine moiety.

Uniqueness

4-(4-chlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide is unique due to its specific structural features, such as the presence of a chlorophenyl group and a pyridinylmethylamino group. These features contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C19H22ClN5O2

Molecular Weight

387.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN5O2/c20-16-3-5-17(6-4-16)24-8-10-25(11-9-24)19(27)23-14-18(26)22-13-15-2-1-7-21-12-15/h1-7,12H,8-11,13-14H2,(H,22,26)(H,23,27)

InChI Key

ZPCSRMKKVSXTCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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